molecular formula C22H20N6O4 B2990530 ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate CAS No. 1251552-06-3

ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate

Cat. No.: B2990530
CAS No.: 1251552-06-3
M. Wt: 432.44
InChI Key: JJWVYSGGLYHZKX-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core. This scaffold is substituted with a methyl group at position 5 and a pyridin-2-yl moiety at position 7. The acetamido linker connects the triazolopyrimidinone ring to an ethyl benzoate group, which may enhance solubility and bioavailability. Such triazolopyrimidine derivatives are often explored for pharmacological applications due to their structural similarity to purine bases, enabling interactions with biological targets like kinases or GPCRs .

Structural characterization would likely employ techniques such as $^1$H NMR, IR spectroscopy, and X-ray crystallography using SHELX software .

Properties

IUPAC Name

ethyl 2-[[2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-21(30)15-8-4-5-9-16(15)25-20(29)13-27-22(31)28-14(2)24-18(12-19(28)26-27)17-10-6-7-11-23-17/h4-12H,3,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWVYSGGLYHZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the keto group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The triazolopyrimidine core is known to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Structural Diversity and Pharmacological Implications

  • Triazolo vs. Thiazolo Cores: The target compound’s [1,2,4]triazolo[4,3-c]pyrimidinone core differs from thiazolo[3,2-a]pyrimidine derivatives in electronic properties. The nitrogen-rich triazole ring may enhance hydrogen-bonding interactions with biological targets, whereas the sulfur-containing thiazole ring could improve lipophilicity.
  • Substituent Effects: The pyridin-2-yl group at position 7 (target compound) may confer better solubility and target specificity compared to phenyl-substituted analogs (e.g., ’s benzooxazinone derivatives) . The ethyl benzoate moiety could further modulate pharmacokinetics by delaying metabolic degradation.
  • Synthetic Approaches : The target compound’s synthesis may resemble methods for triazolo[4,3-a]pyridines (e.g., nucleophilic substitution with tert-butyl esters or coupling reactions using cesium carbonate ).

Biological Activity

Ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyridine ring, a triazole moiety, and an acetamido group. Its molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing triazole and pyridine rings can possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as kinases and proteases that are crucial in cellular processes.

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Antibacterial : In vitro studies have demonstrated that compounds similar to this compound show effective inhibition against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal : Some derivatives have shown activity against fungal strains such as Candida albicans, indicating potential use in treating fungal infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) range of 12.5–25 µg/mL for effective strains .

Case Study 2: Antitumor Activity

Another research focused on the antitumor potential of triazole derivatives where this compound was tested against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM .

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